molecular formula C8H14O3 B8307198 Cyclobutoxyacetic Acid Ethyl Ester

Cyclobutoxyacetic Acid Ethyl Ester

Cat. No.: B8307198
M. Wt: 158.19 g/mol
InChI Key: NTHOEEJIUGUYBU-UHFFFAOYSA-N
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Description

Cyclobutoxyacetic Acid Ethyl Ester is an organic compound characterized by a cyclobutane ring connected via an ether oxygen to an acetic acid backbone, which is esterified with ethanol. These derivatives typically exhibit moderate molecular weights (e.g., ~140–200 g/mol) and are synthesized through reactions involving cyclobutane-containing intermediates, such as cyclobutyl bromoacetate or dicarboxylic anhydrides . Applications may include pharmaceutical intermediates, specialty solvents, or materials science research due to their unique cyclic structure.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-cyclobutyloxyacetate

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)6-11-7-4-3-5-7/h7H,2-6H2,1H3

InChI Key

NTHOEEJIUGUYBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Cyclobutoxyacetic Acid Ethyl Ester analogs with other ethyl esters of varying substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 142.2 Cyclobutane ring, ketone group Cyclobutyl bromoacetate + dicarboxylic anhydride
4-Cyclobutyl-3-oxo-butyric Acid Ethyl Ester C₁₀H₁₆O₃ 184.2 Cyclobutane ring, β-keto ester Cyclobutyl bromoacetate + alcohol
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.4 Linear saturated fatty acid chain Esterification of myristic acid + ethanol
Ethyl Isobutyrate C₅H₁₀O₂ 102.1 Branched alkyl chain (isobutyl group) Acid-catalyzed esterification
Ethyl Methacrylate C₆H₁₀O₂ 114.1 α,β-unsaturated ester Radical polymerization or esterification

Key Observations :

  • Cyclobutane-containing esters (e.g., Ethyl 3-oxocyclobutanecarboxylate) have lower molecular weights and higher ring strain compared to linear or branched esters like Myristic Acid Ethyl Ester. This strain may enhance reactivity in ring-opening or cycloaddition reactions .
  • β-Keto esters (e.g., 4-Cyclobutyl-3-oxo-butyric Acid Ethyl Ester) exhibit increased acidity at the α-hydrogen, enabling enolate formation for synthetic applications .

Physical and Chemical Properties

Property Cyclobutane Derivatives (e.g., ) Linear Esters (e.g., ) Branched/Unsaturated Esters (e.g., )
Boiling Point Moderate (est. 150–200°C) High (>250°C) Low to moderate (100–160°C)
Solubility Moderate in polar solvents Hydrophobic Variable (depends on substituents)
Reactivity High (ring strain, keto groups) Low Moderate (unsaturated bonds)

Cyclobutane Derivatives : Their compact cyclic structure reduces steric hindrance, facilitating reactions like nucleophilic substitutions or photochemical rearrangements .

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